molecular formula C12H17ClN2O2 B12692412 4-Morpholineacetamide, N-phenyl-, monohydrochloride CAS No. 143579-11-7

4-Morpholineacetamide, N-phenyl-, monohydrochloride

Cat. No.: B12692412
CAS No.: 143579-11-7
M. Wt: 256.73 g/mol
InChI Key: RFXLEJXVWWFWGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetamide, N-phenyl-, monohydrochloride typically involves the alkylation of corresponding amines with alkylating reagents. One common method includes the reaction of N-phenylmorpholine with chloroacetyl chloride in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetamide, N-phenyl-, monohydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylmorpholine N-oxide, while reduction may produce N-phenylmorpholine .

Scientific Research Applications

4-Morpholineacetamide, N-phenyl-, monohydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-phenyl-, monohydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of nerve impulses . This binding can modulate the activity of these channels, leading to its observed anticonvulsant effects.

Comparison with Similar Compounds

Properties

CAS No.

143579-11-7

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

2-morpholin-4-yl-N-phenylacetamide;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(10-14-6-8-16-9-7-14)13-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H

InChI Key

RFXLEJXVWWFWGZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2.Cl

Origin of Product

United States

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